molecular formula C11H14O6 B12882635 Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate CAS No. 85152-95-0

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

Cat. No.: B12882635
CAS No.: 85152-95-0
M. Wt: 242.22 g/mol
InChI Key: HPIJXOBAQIJESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is a heterocyclic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different furan derivatives.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate involves its interaction with various molecular targetsAdditionally, its furan ring structure allows it to participate in various cycloaddition reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is unique due to its specific diethyl malonate moiety, which provides additional reactivity and versatility in synthetic applications compared to other furan derivatives.

Properties

CAS No.

85152-95-0

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

InChI

InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3

InChI Key

HPIJXOBAQIJESE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.